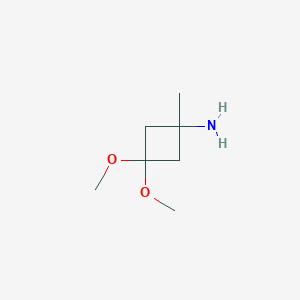

3,3-Dimethoxy-1-methylcyclobutan-1-amine

Description

Properties

IUPAC Name |

3,3-dimethoxy-1-methylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(8)4-7(5-6,9-2)10-3/h4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRHBKGUWAVIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1-methylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethoxy-1-methylcyclobutanone with ammonia or an amine source under acidic or basic conditions to form the desired amine . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-methylcyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds derived from cyclobutane structures, including 3,3-Dimethoxy-1-methylcyclobutan-1-amine, exhibit potential anticancer properties. The Mannich reaction, which this compound can be synthesized through, is known for producing bioactive Mannich bases that have shown efficacy against various cancer cell lines . These compounds often demonstrate cytotoxicity and may enhance the delivery of drugs by increasing their hydrophilicity through aminomethylation .

Drug Design

The unique structural features of this compound allow it to serve as a bioisostere for traditional amines in drug design. Its incorporation into drug candidates can modify pharmacokinetic properties, potentially leading to improved therapeutic profiles. For instance, the introduction of the cyclobutane moiety can influence receptor binding and metabolic stability .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

The compound can be utilized as a building block for synthesizing more complex organic molecules. Its cyclobutane structure allows for various functionalizations that can lead to diverse chemical entities. For example, recent studies have highlighted the use of cyclobutane derivatives in the synthesis of trifluoromethyl amines and perfluoroalkyl amines, showcasing its versatility in organic synthesis under mild conditions .

Case Study: Synthesis Methodologies

In one notable study, researchers developed a one-pot synthesis method that successfully incorporated this compound into a broader array of compounds with functional group tolerance. This method demonstrated high yields and efficiency, making it an attractive option for pharmaceutical applications .

Potential Applications in Other Fields

Material Science

The compound's unique properties may also find applications in material science. Its ability to form stable polymers through cyclobutane linkages could be explored for developing new materials with specific mechanical or thermal properties.

Agricultural Chemistry

Given its structural characteristics, there is potential for this compound to be investigated as a precursor for agrochemicals or as part of formulations aimed at enhancing crop protection or growth.

Data Table: Summary of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Medicinal Chemistry | Anticancer activity; Drug design | Mannich bases with anticancer properties |

| Synthetic Organic Chemistry | Building block for complex molecules; Synthesis methodologies | One-pot synthesis of trifluoromethyl amines |

| Material Science | Development of new materials | Stable polymers with specific properties |

| Agricultural Chemistry | Potential precursor for agrochemicals | Enhancing crop protection formulations |

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 3,3-Dimethoxy-1-methylcyclobutan-1-amine and analogues:

Key Observations :

Physical and Chemical Properties

Key Observations :

Biological Activity

3,3-Dimethoxy-1-methylcyclobutan-1-amine is a compound with a unique cyclobutane structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES Notation : CC1(CC(C1)(OC)OC)N

- InChI Key : QXRHBKGUWAVIPX-UHFFFAOYSA-N

The structural features, such as the two methoxy groups and the amine functionality, suggest potential interactions with biological targets that may lead to various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through in vitro studies and predictive modeling. Although comprehensive literature on this specific compound is limited, several studies highlight its relevance in various biological contexts.

Pharmacological Effects

- Neuropharmacology : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. The ability to modulate neurotransmitter systems could be explored further for potential applications in neurodegenerative diseases.

- Antinociceptive Properties : Related compounds have been shown to influence pain pathways. For instance, modulation of monoacylglycerol lipase (MGL) has been linked with analgesic effects, indicating a potential avenue for this compound in pain management therapies .

- Anti-inflammatory Activity : Compounds structurally related to cyclobutanes have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could similarly exert beneficial effects in inflammatory conditions.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated due to the scarcity of direct studies. However, potential mechanisms include:

- Receptor Modulation : Interaction with cannabinoid receptors or other G-protein coupled receptors (GPCRs) may play a role in its pharmacological profile.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, which could translate to therapeutic benefits in metabolic disorders.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethoxy-1-methylcyclobutan-1-amine, and how can high purity be achieved?

- Methodology : A two-step synthesis is commonly employed:

Imine Formation : React 3,3-dimethoxycyclobutanone with methoxymethylamine in a polar aprotic solvent (e.g., THF) under reflux.

Reduction : Reduce the intermediate imine using sodium borohydride (NaBH₄) in methanol.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Alternative reducing agents (e.g., LiAlH₄) may improve yields but require stringent anhydrous conditions .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at C3 and C3', methyl at C1). Compare chemical shifts with analogous cyclobutane derivatives .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 160.1334 for C₈H₁₈NO₂⁺) .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation under varying pH and temperature conditions?

- Experimental Design :

- Prepare aqueous solutions at pH 3 (HCl), 7 (phosphate buffer), and 9 (borate buffer).

- Incubate samples at 25°C, 40°C, and 60°C for 0–30 days.

- Analysis : Monitor degradation via HPLC. Identify byproducts (e.g., demethylated or ring-opened species) using LC-MS/MS. Activation energy (Eₐ) calculations from Arrhenius plots predict shelf-life .

Q. How to address discrepancies in reported reaction yields between different synthetic protocols?

- Resolution Strategy :

Comparative Analysis : Replicate methods side-by-side, controlling variables (catalyst loading, solvent purity).

Design of Experiments (DOE) : Use factorial designs to identify critical parameters (e.g., temperature, reaction time).

Kinetic Profiling : Employ in situ FTIR to track intermediate formation and optimize stepwise conditions .

Q. What strategies enhance regioselectivity in electrophilic substitutions on the cyclobutane ring?

- Approaches :

- Steric Effects : Introduce bulky protecting groups on the amine to direct electrophiles to less hindered positions.

- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites (e.g., C2 vs. C4 substitution).

- Catalysis : Test Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states and improve selectivity .

Q. How can researchers validate the compound’s role as a chiral building block in asymmetric synthesis?

- Methodology :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column).

- X-ray Crystallography : Confirm absolute configuration using single crystals grown from ethanol/water.

- Application Testing : Use the resolved enantiomer in asymmetric alkylation reactions (e.g., with Grignard reagents) and analyze ee (%) by polarimetry .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (NMR) for this compound in different solvents?

- Troubleshooting :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; methoxy proton shifts vary due to hydrogen bonding in DMSO.

- Dynamic Effects : Check for restricted rotation of the cyclobutane ring (e.g., split signals in ¹³C NMR at low temperatures).

- Validation : Cross-reference with computed NMR shifts (GIAO method) using Gaussian software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.